

Application Note: Gravimetric Determination of Nickel using Bis(2-pyridyl) Ketone Oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2-pyridyl) ketone oxime

Cat. No.: B073754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a hypothetical protocol for the gravimetric determination of nickel (Ni) using **bis(2-pyridyl) ketone oxime** as a precipitating agent. It is important to note that **bis(2-pyridyl) ketone oxime** is not a standard or commonly used reagent for this analytical purpose; the established and widely accepted method relies on dimethylglyoxime (DMG).[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) However, for research purposes exploring alternative chelating agents, this document provides a potential methodology. The protocol is adapted from the standard dimethylglyoxime procedure and is based on the known coordination chemistry of nickel with oxime-containing ligands.[\[4\]](#)[\[5\]](#) The underlying principle is the formation of a stable, insoluble nickel-**bis(2-pyridyl) ketone oxime** complex that can be quantitatively precipitated, dried, and weighed to determine the nickel content in a sample.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a series of gravimetric determinations of nickel in a sample using the described protocol.

Determination	Sample Mass (g)	Mass of Crucible (g)	Mass of Crucible + Precipitate (g)	Mass of Precipitate (g)	Calculate d Nickel (g)	Nickel in Sample (%)
1	0.5012	25.1234	25.3456	0.2222	0.0298	5.95
2	0.5055	24.8765	25.1012	0.2247	0.0301	5.95
3	0.4998	25.0112	25.2321	0.2209	0.0296	5.92
Mean	5.94					
Std. Dev.	0.017					

Experimental Protocol

This protocol is a hypothetical adaptation for the use of **bis(2-pyridyl) ketone oxime**, based on the established method for dimethylglyoxime.

1. Reagents and Solutions

- **Bis(2-pyridyl) ketone oxime** solution (1% w/v): Dissolve 1.0 g of **bis(2-pyridyl) ketone oxime** in 100 mL of 95% ethanol.
- Nickel Sample Solution: A solution containing an unknown quantity of nickel.
- Hydrochloric Acid (HCl), 1:1 (v/v): Mix equal volumes of concentrated HCl and deionized water.
- Ammonium Hydroxide (NH₄OH), 1:1 (v/v): Mix equal volumes of concentrated NH₄OH and deionized water.
- Ammonium Chloride (NH₄Cl) solution (10% w/v): Dissolve 10 g of NH₄Cl in 100 mL of deionized water.

2. Procedure

- Sample Preparation:
 - Accurately weigh approximately 0.5 g of the nickel-containing sample into a 400 mL beaker.
 - Dissolve the sample in 10 mL of 1:1 HCl, heating gently if necessary.
 - Dilute the solution to approximately 200 mL with deionized water.
 - Add 10 mL of 10% NH₄Cl solution.
- Precipitation:
 - Heat the solution to 60-80 °C on a hot plate. Do not boil.
 - Slowly add a slight excess of the 1% **bis(2-pyridyl) ketone oxime** solution while stirring continuously.
 - While stirring, add 1:1 NH₄OH dropwise until the solution is slightly alkaline. The formation of a precipitate should be observed.
- Digestion of the Precipitate:
 - Keep the beaker on the hot plate at a gentle heat (approximately 60 °C) for about 30-60 minutes to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable particles.
 - Allow the beaker to cool to room temperature.
- Filtration and Washing:
 - Weigh a clean, dry sintered glass crucible of medium porosity to a constant weight.
 - Filter the supernatant through the weighed crucible using gentle suction.
 - Wash the precipitate in the beaker with small portions of cold deionized water, transferring the washings to the crucible.

- Transfer the precipitate to the crucible and wash it several times with cold deionized water until the washings are free of chloride ions (test with AgNO_3).
- Drying and Weighing:
 - Dry the crucible containing the precipitate in an oven at 110-120 °C for at least 2 hours.
 - Transfer the crucible to a desiccator to cool to room temperature.
 - Weigh the crucible.
 - Repeat the drying, cooling, and weighing steps until a constant mass is achieved (successive weighings agree within ± 0.0002 g).

3. Calculation

The percentage of nickel in the sample is calculated using the following formula:

$$\% \text{ Ni} = [(\text{Mass of Precipitate (g)} \times \text{Gravimetric Factor}) / \text{Mass of Sample (g)}] \times 100$$

The gravimetric factor is calculated as:

$$\text{Gravimetric Factor} = (\text{Molar Mass of Ni}) / (\text{Molar Mass of } \text{Ni}(\text{C}_{11}\text{H}_8\text{N}_3\text{O})_2)$$

Assuming the formation of a $\text{Ni}(\text{C}_{11}\text{H}_8\text{N}_3\text{O})_2$ complex, the gravimetric factor would be approximately 0.1341.

Visualizations

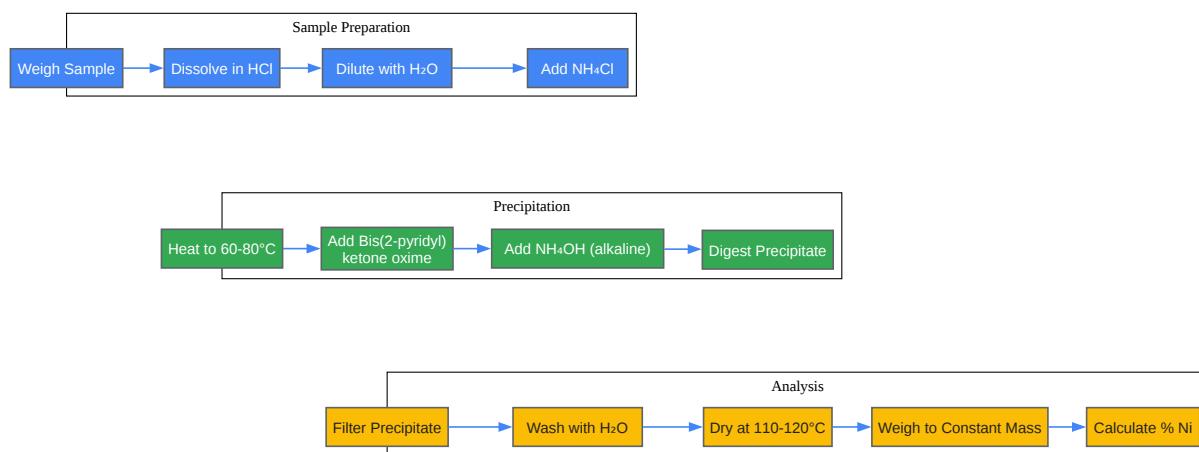
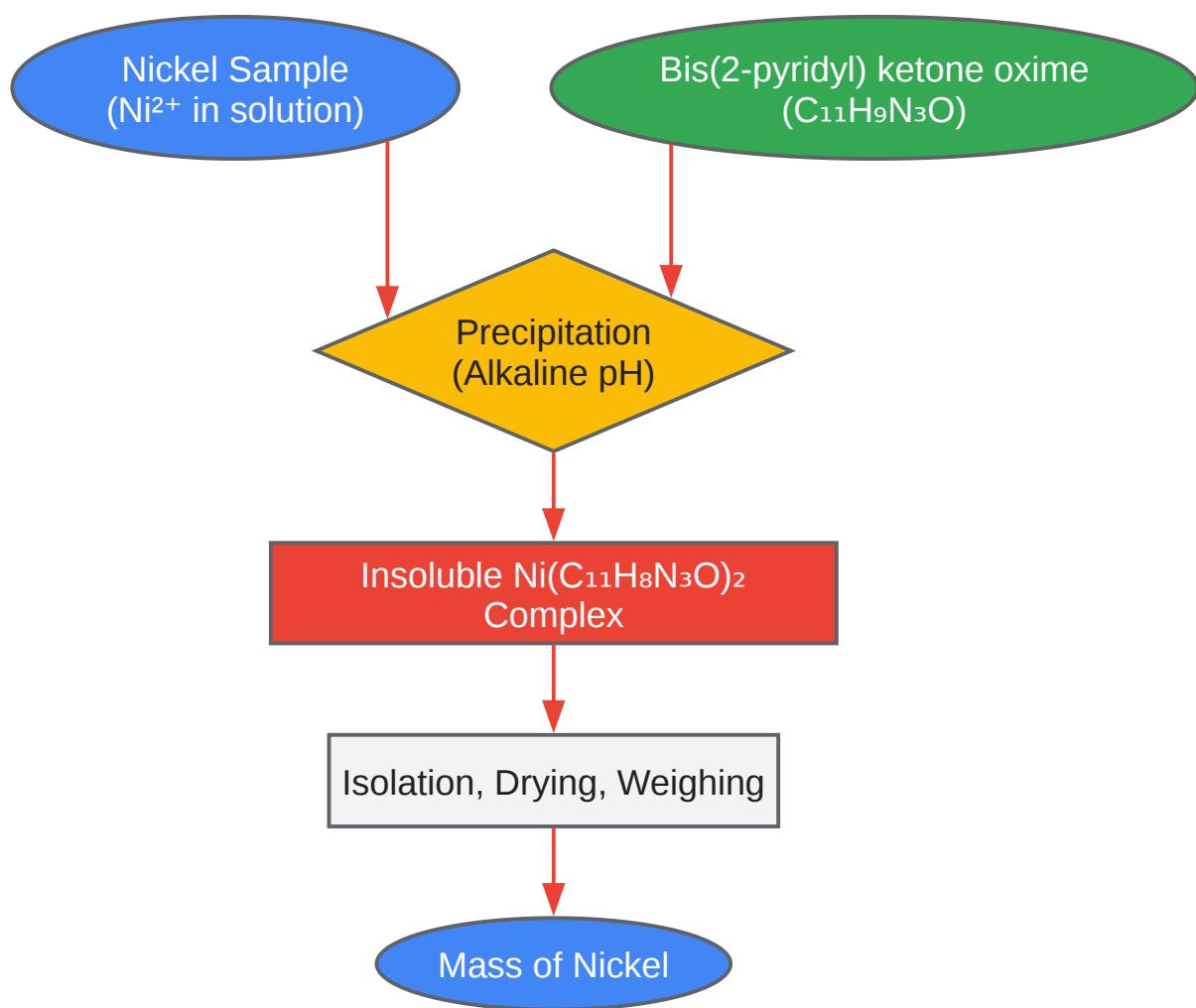


[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for the gravimetric determination of nickel.

[Click to download full resolution via product page](#)

Figure 2. Logical relationship of the precipitation and analysis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime | MDPI [mdpi.com]

- 3. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Gravimetric Determination of Nickel using Bis(2-pyridyl) Ketone Oxime]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073754#bis-2-pyridyl-ketone-oxime-for-the-gravimetric-determination-of-nickel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com